beta-Glucogallin

Overview

Description

Mechanism of Action

Target of Action

Beta-Glucogallin, also known as 1-O-Galloyl-beta-D-glucose, primarily targets Aldose Reductase (ALR2) . ALR2 is an enzyme implicated in the development of secondary complications of diabetes, including cataract .

Mode of Action

This compound interacts with its target, ALR2, by binding to its active site . This binding results in the inhibition of ALR2, thereby preventing the accumulation of sorbitol, a sugar alcohol that can cause osmotic stress and damage in cells .

Biochemical Pathways

This compound is a key intermediate in the biosynthesis of gallotannins . It is formed via the esterification of gallic acid and activated UDP-glucose . The molecule is then used by enzymes in the gallotannins synthetics pathway like this compound O-galloyltransferase or this compound-tetrakisgalloylglucose O-galloyltransferase .

Pharmacokinetics

It’s known that this compound can effectively inhibit sorbitol accumulation by 73% at 30 µm under hyperglycemic conditions in an ex-vivo organ culture model of lenses excised from transgenic mice overexpressing human alr2 in the lens .

Result of Action

The inhibition of ALR2 by this compound leads to a decrease in sorbitol accumulation, which can help prevent the progression of cataract in a diabetic rat model . Additionally, this compound has been shown to have anti-inflammatory effects, suppressing the expression of interleukin-4/poly(I:C)-induced chemokines and inflammatory cytokines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound in inhibiting ALR2 can be affected by the glucose levels in the environment . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Beta-Glucogallin is involved in several biochemical reactions, primarily as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. It selectively inhibits aldose reductase with an IC50 value of 17 µM . The compound interacts with various biomolecules, including enzymes like UDP-glucose: gallate glucosyltransferase, which catalyzes the formation of this compound from UDP-glucose and gallic acid . Additionally, this compound serves as a substrate for other enzymes in the biosynthesis of gallotannins, such as this compound O-galloyltransferase .

Cellular Effects

This compound exerts multiple effects on cellular processes. It has been shown to protect RAW 264.7 macrophage cells from arsenic trioxide-induced toxicity by attenuating reactive oxygen species (ROS) production and apoptosis . The compound also enhances skin barrier function by upregulating the expression of filaggrin and hyaluronan synthase 3 (HAS3) in keratinocytes . Furthermore, this compound inhibits glucose-induced sorbitol accumulation in lenses isolated from transgenic mice overexpressing human aldose reductase .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with aldose reductase, where it inhibits the enzyme’s activity by occupying its active site . This inhibition prevents the conversion of glucose to sorbitol, thereby reducing sorbitol accumulation under hyperglycemic conditions. Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . The compound also modulates gene expression by downregulating pro-inflammatory cytokines and other inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that pre-treatment with this compound can significantly reduce LPS-induced inflammatory responses in macrophages, with effects observed over several hours . The compound’s stability and long-term effects on cellular function have been confirmed in both in vitro and in vivo studies, indicating its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress and inflammation. At higher doses, potential toxic effects may arise, although specific toxicity thresholds have not been extensively studied . In diabetic rat models, this compound has been shown to inhibit cataract formation and reduce sorbitol accumulation in a dose-dependent manner .

Metabolic Pathways

This compound is involved in the biosynthesis of hydrolyzable tannins, serving as a key intermediate in the formation of gallotannins and ellagitannins . The compound is synthesized by the enzyme UDP-glucose: gallate glucosyltransferase, which catalyzes the esterification of UDP-glucose and gallic acid . This compound also participates in the metabolic pathways leading to the production of ellagic acid, a potent antioxidant .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its interactions with enzymes involved in tannin biosynthesis, such as this compound O-galloyltransferase . These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, contributing to its biological activity .

Subcellular Localization

This compound is primarily localized in the cytosol, where it participates in various biochemical reactions. The enzymes responsible for its synthesis and subsequent modifications, such as UDP-glucosyltransferase, are also cytosolic . This subcellular localization is crucial for the compound’s role in tannin biosynthesis and its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Glucogallin is synthesized through the esterification of gallic acid and beta-D-glucose. This reaction is catalyzed by the enzyme gallate 1-beta-glucosyltransferase (UDP-glucose: gallate glucosyltransferase) . The enzyme facilitates the transfer of a galloyl group from UDP-glucose to beta-D-glucose, forming this compound and UDP as by-products .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of gallic acid and beta-D-glucose from natural sources, followed by enzymatic synthesis using gallate 1-beta-glucosyltransferase . This method ensures high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Beta-Glucogallin undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form ellagic acid, a dimeric derivative of gallic acid.

Esterification: It participates in transesterification reactions to form di-, tri-, tetra-, and pentagalloylglucose.

Hydrolysis: This compound can be hydrolyzed to yield gallic acid and beta-D-glucose.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Esterification: Enzymatic catalysts such as gallate 1-beta-glucosyltransferase are used.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

Ellagic Acid: Formed through oxidation.

Galloylglucoses: Formed through esterification.

Gallic Acid and Beta-D-Glucose: Formed through hydrolysis.

Scientific Research Applications

Beta-Glucogallin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Beta-Glucogallin is similar to other polyphenolic compounds, such as:

Gallic Acid: Both compounds are derived from gallic acid, but this compound is a glucose ester of gallic acid.

Ellagic Acid: This compound is a precursor to ellagic acid, which is formed through its oxidation.

Gallotannins: These are polymers formed from this compound through esterification reactions.

Uniqueness

This compound’s uniqueness lies in its role as a key intermediate in the biosynthesis of hydrolyzable tannins and its diverse biological activities, including antioxidant, anti-inflammatory, and aldose reductase inhibitory effects .

Properties

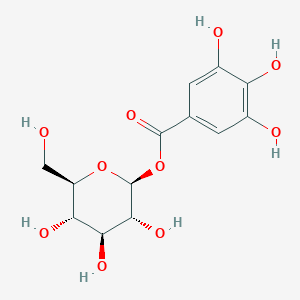

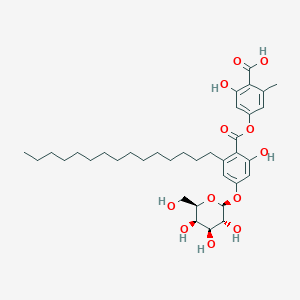

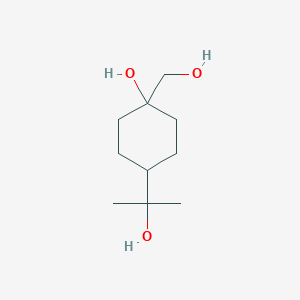

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O10/c14-3-7-9(18)10(19)11(20)13(22-7)23-12(21)4-1-5(15)8(17)6(16)2-4/h1-2,7,9-11,13-20H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVRUDXLQBVIKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Glucogallin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13405-60-2 | |

| Record name | beta-Glucogallin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205 - 206 °C | |

| Record name | beta-Glucogallin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine](/img/structure/B120119.png)

![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)

![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)

![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)

![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)